Ethyl 4-bromo-7-fluoroquinoline-2-carboxylate
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Overview
Description
Ethyl 4-bromo-7-fluoroquinoline-2-carboxylate is a quinoline derivative known for its unique chemical structure and potential applications in various fields. This compound features a quinoline core substituted with bromine and fluorine atoms, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-7-fluoroquinoline-2-carboxylate typically involves the bromination and fluorination of quinoline derivatives. One common method includes the use of bromine and fluorine reagents under controlled conditions to achieve the desired substitution on the quinoline ring. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as iron or copper salts to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure consistent quality and yield. The process is optimized for efficiency, often incorporating continuous flow techniques and advanced purification methods to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-7-fluoroquinoline-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The quinoline core can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride, potassium carbonate, or lithium diisopropylamide (LDA) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts and bases like triethylamine or potassium phosphate.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Ethyl 4-bromo-7-fluoroquinoline-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-7-fluoroquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substitutions enhance its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. For example, it may inhibit bacterial DNA gyrase or topoisomerase, resulting in antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate
- Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate
- Ethyl 6-bromo-4-chloroquinoline-3-carboxylate
Uniqueness
Ethyl 4-bromo-7-fluoroquinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms on the quinoline ring enhances its reactivity and potential for diverse applications compared to other similar compounds .
Properties
Molecular Formula |
C12H9BrFNO2 |
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Molecular Weight |
298.11 g/mol |
IUPAC Name |
ethyl 4-bromo-7-fluoroquinoline-2-carboxylate |
InChI |
InChI=1S/C12H9BrFNO2/c1-2-17-12(16)11-6-9(13)8-4-3-7(14)5-10(8)15-11/h3-6H,2H2,1H3 |
InChI Key |
HWHLPEPDODYQLB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=CC(=C2)F)C(=C1)Br |
Origin of Product |
United States |
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